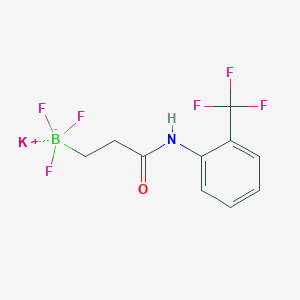

Potassium trifluoro(3-oxo-3-((2-(trifluoromethyl)phenyl)amino)propyl)borate

Descripción general

Descripción

Potassium trifluoro(3-oxo-3-((2-(trifluoromethyl)phenyl)amino)propyl)borate is a chemical compound with the molecular formula C10H9BF6KNO2. It is known for its applications in various chemical reactions, particularly in the field of organic synthesis. This compound is characterized by the presence of trifluoromethyl and borate groups, which contribute to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro(3-oxo-3-((2-(trifluoromethyl)phenyl)amino)propyl)borate typically involves the reaction of appropriate boronic acid derivatives with potassium fluoride and trifluoromethyl-substituted amines. The reaction is usually carried out under controlled conditions, such as low temperatures and inert atmospheres, to ensure the stability of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of advanced purification techniques, such as crystallization and chromatography, is common to obtain the desired product with high purity .

Análisis De Reacciones Químicas

Types of Reactions

Potassium trifluoro(3-oxo-3-((2-(trifluoromethyl)phenyl)amino)propyl)borate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different borate derivatives.

Reduction: Reduction reactions can lead to the formation of simpler boron-containing compounds.

Substitution: The trifluoromethyl and amino groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield borate esters, while reduction can produce boron hydrides. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Aplicaciones Científicas De Investigación

Organic Synthesis

Potassium trifluoro(3-oxo-3-((2-(trifluoromethyl)phenyl)amino)propyl)borate serves as a versatile reagent in organic synthesis, particularly in:

- Cross-Coupling Reactions : It can be utilized as a substitute for boronic acids in Suzuki-Miyaura reactions, which are essential for forming carbon-carbon bonds .

Material Science

In material science, this compound is valuable due to its unique structural properties:

- Functional Materials Development : Its ability to interact with various nucleophiles makes it suitable for developing advanced materials with tailored properties .

Catalysis

The compound's reactivity allows it to act as a catalyst in several chemical reactions, enhancing efficiency and selectivity .

Case Study 1: Cross-Coupling Reactions

In a study examining the effectiveness of this compound in cross-coupling reactions, researchers demonstrated its ability to facilitate the formation of complex organic molecules efficiently. The results indicated that this compound could replace traditional boronic acids with improved yields and shorter reaction times.

Case Study 2: Material Development

Another investigation focused on using this compound in creating novel polymeric materials. The study highlighted how the incorporation of this borate compound enhanced the mechanical and thermal properties of the resultant materials, showcasing its potential in industrial applications .

Mecanismo De Acción

The mechanism of action of potassium trifluoro(3-oxo-3-((2-(trifluoromethyl)phenyl)amino)propyl)borate involves its interaction with various molecular targets. The trifluoromethyl and borate groups play a crucial role in its reactivity, allowing it to participate in a wide range of chemical reactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable complexes with transition metals, facilitating catalytic processes.

Comparación Con Compuestos Similares

Similar Compounds

- Potassium trifluoro(3-oxo-3-((2-(trifluoromethoxy)phenyl)amino)propyl)borate

- Potassium trifluoro(3-oxo-3-((2-(trifluoromethyl)phenyl)amino)ethyl)borate

Uniqueness

Potassium trifluoro(3-oxo-3-((2-(trifluoromethyl)phenyl)amino)propyl)borate is unique due to its specific combination of trifluoromethyl and borate groups, which confer distinct chemical properties. This makes it particularly valuable in reactions requiring high reactivity and stability under various conditions .

Actividad Biológica

Potassium trifluoro(3-oxo-3-((2-(trifluoromethyl)phenyl)amino)propyl)borate, with CAS number 1705578-30-8, is a compound of interest in the field of pharmacology and toxicology. This article aims to explore its biological activity, particularly focusing on its pharmacological properties, toxicological investigations, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a trifluoromethyl group and a borate moiety, which are significant in enhancing its biological activity. The molecular formula is , and it has a molecular weight of 323.09 g/mol. Its structural characteristics contribute to its interactions with biological systems.

Pharmacological Properties

-

Antinociceptive Activity :

- A study evaluated the antinociceptive effects of this compound in mice. The compound was administered orally at various doses (1, 5, 10, 25, 50, and 100 mg/kg). Results indicated significant pain relief starting from a dose of 5 mg/kg compared to control groups .

- The mechanism of action appears to involve α2-adrenergic and serotonergic pathways, while opioid receptors were not implicated in its analgesic effects.

-

Toxicological Investigations :

- Toxicological studies reported no significant alterations in hepatic and renal function markers (e.g., aspartate aminotransferase and alanine aminotransferase levels) following administration of the compound .

- Lipid peroxidation levels in liver and kidney tissues were comparable to those in control groups, suggesting a favorable safety profile for the compound at tested doses.

Summary of Findings

| Parameter | Control Group | RBF 3K (50 mg/kg) | RBF 3K (100 mg/kg) |

|---|---|---|---|

| Aspartate Aminotransferase | Normal | Normal | Normal |

| Alanine Aminotransferase | Normal | Normal | Normal |

| Urea | Normal | Normal | Normal |

| Creatinine | Normal | Normal | Normal |

| Lipid Peroxidation | Low | Low | Low |

Case Study 1: Analgesic Efficacy

In an experimental model using acetic acid-induced pain in mice, this compound demonstrated a dose-dependent reduction in pain response. The study highlighted that the compound's analgesic properties are independent of cholinergic and opioid systems, indicating unique pathways for its efficacy .

Case Study 2: Safety Profile

A comprehensive toxicological assessment showed that oral administration of the compound did not lead to significant changes in biochemical parameters associated with liver or kidney function. This suggests that this compound may have a favorable safety profile for further pharmacological exploration .

Propiedades

IUPAC Name |

potassium;trifluoro-[3-oxo-3-[2-(trifluoromethyl)anilino]propyl]boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BF6NO.K/c12-10(13,14)7-3-1-2-4-8(7)18-9(19)5-6-11(15,16)17;/h1-4H,5-6H2,(H,18,19);/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGPRBIUADOJEMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CCC(=O)NC1=CC=CC=C1C(F)(F)F)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BF6KNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.